molecular formula C13H17ClN2O B2823352 (4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride CAS No. 2418595-59-0

(4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride

Cat. No. B2823352
M. Wt: 252.74
InChI Key: LCSSXJHJLWUNQV-YPMHNXCESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of pyrrolidine and has been found to exhibit promising biological activity. In

Scientific Research Applications

Pharmacological Profiles

  • The compound's pharmacology was examined in the context of a novel 5-HT2A receptor antagonist. It showed significant inhibition of platelet aggregation induced by serotonin and other compounds in various animals and displayed high affinity for 5-HT2A receptors. This indicates its potential use in therapies targeting serotonin-mediated processes (Ogawa et al., 2002).

Synthesis and Structure Analysis

  • Research on the synthesis of related compounds, such as 3,4-disubstituted 4-aminobutanoic acids, highlighted methods for creating derivatives with potential pharmacological applications. These methods emphasize the relevance of chemical synthesis techniques in developing bioactive substances (Vasil'eva et al., 2016).

Neuroprotective Properties

  • A study on 2R,4R-APDC, a related compound, showed neuroprotective properties against excitotoxic neuronal death. This suggests the potential use of similar compounds in neuroprotection, particularly in contexts involving metabotropic glutamate receptors (Battaglia et al., 1998).

Corrosion Inhibition

  • The compound 4-MAT, closely related to the query compound, demonstrated significant corrosion inhibition properties on mild steel. This suggests potential industrial applications for similar compounds in protecting metals from corrosion (Bentiss et al., 2009).

Synthesis of Chiral Compounds

  • Research on the synthesis of chiral 4H-1,4,2-diazaphospholes, including studies on compounds similar to the query compound, illustrated methods for creating structurally complex and potentially bioactive molecules (Betzl et al., 2013).

Synthesis of Amino Alcohols

  • The synthesis of compounds like (4S-phenylpyrrolidin-2R-yl)methanol via the reduction of cyclic sulfonamides was explored. This highlights the potential of these methods in synthesizing various biologically active compounds (Evans, 2007).

Anticancer Activity

  • A family of Iron(II)-Cyclopentadienyl compounds, including derivatives of aminopyrrolidinones, showed strong activity against colorectal and triple negative breast cancer cells. This suggests a potential application in developing anticancer therapies (Pilon et al., 2020).

properties

IUPAC Name

(4R,5S)-4-amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O.ClH/c14-11-8-12(16)15(10-6-7-10)13(11)9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8,14H2;1H/t11-,13+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTYTYQNAWNPJH-YLAFAASESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(C(CC2=O)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2[C@H]([C@@H](CC2=O)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5S)-4-Amino-1-cyclopropyl-5-phenylpyrrolidin-2-one;hydrochloride

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